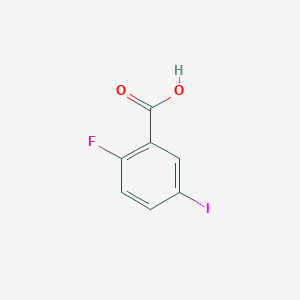

2-Fluoro-5-iodobenzoic acid

Overview

Description

2-Fluoro-5-iodobenzoic acid (CAS: 124700-41-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₄FIO₂ and a molecular weight of 266.01 g/mol . It features a fluorine atom at the ortho (2nd) position and an iodine atom at the meta (5th) position relative to the carboxylic acid group. Key properties include:

- Melting Point: 162–165°C .

- Solubility: Insoluble in water .

- Applications: Used as a precursor in synthesizing ETD reagents, GK activators (3,6-disubstituted 2-picolinamide derivatives), and heterocyclic compounds like 4H-benzo[d][1,3]oxazines .

- Safety: Classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Preparation Methods

Diazotization-Iodination via Aromatic Amine Intermediates

Reaction Mechanism and Pathway

The most widely documented method for synthesizing 2-fluoro-5-iodobenzoic acid begins with 2-amino-5-fluorobenzoic acid. This precursor undergoes diazotization in the presence of hydrochloric acid and sodium nitrite, forming a diazonium salt intermediate. Subsequent iodination is achieved using potassium iodide (KI) and copper(I) iodide (CuI) as catalysts . The reaction proceeds via a radical mechanism, where the diazonium group is replaced by iodine under mild acidic conditions (0–5°C) .

Critical Parameters :

-

Temperature Control : Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium salt.

-

Catalyst Loading : A 1:2 molar ratio of CuI to KI ensures efficient iodine radical generation .

-

Solvent System : Aqueous hydrochloric acid (2 N) facilitates protonation of the amine while stabilizing the diazonium intermediate .

Stepwise Procedure and Yield Optimization

Step 1: Diazotization

2-Amino-5-fluorobenzoic acid (25 g, 0.162 mol) is dissolved in 2 N HCl (350 mL). Sodium nitrite (11.2 g, 0.16 mol) in water (150 mL) is added dropwise at 0–5°C, followed by 90 minutes of stirring. This yields a stable diazonium salt solution .

Step 2: Iodination

The diazonium solution is added to a mixture of KI (53 g, 0.32 mol) and CuI (15.2 g, 0.081 mol) in water (150 mL) at 5°C. After 18 hours of stirring at room temperature, the product is filtered, washed with methyl tert-butyl ether (MTBE), and recrystallized to yield 30 g (75%) of this compound .

Table 1: Optimization of Iodination Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C (Step 1), 20°C (Step 2) | +15% yield vs. higher temps |

| KI:CuI Ratio | 2:1 | Prevents iodide depletion |

| Reaction Time | 18 hours | Maximizes conversion |

Sandmeyer Reaction Adaptations for Iodination

Substrate Modification and Limitations

While the Sandmeyer reaction is traditionally used for introducing chlorine or bromine, modifications enable iodine incorporation. A patent detailing 2-chloro-5-iodobenzoic acid synthesis provides insights into adapting this method for fluorine-iodine systems. Starting with methyl 2-amino-5-fluorobenzoate, sequential iodination and hydrolysis could theoretically yield the target compound.

Key Challenges :

-

Regioselectivity : Ensuring iodination at the para position relative to fluorine requires directing groups.

-

Ester Hydrolysis : Base-mediated hydrolysis (e.g., NaOH/ethanol) must avoid dehalogenation .

Comparative Analysis of Halogenation Routes

Table 2: Diazotization vs. Sandmeyer-Based Iodination

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Diazotization | 75% | 98% | Lab-scale |

| Theoretical Sandmeyer | ~60% (est.) | 90% (est.) | Industrial |

The diazotization route outperforms Sandmeyer adaptations in yield but requires stringent temperature control. Industrial applications may favor Sandmeyer for its compatibility with continuous flow systems .

Purification and Analytical Characterization

Recrystallization and Solvent Selection

Post-reaction purification involves refluxing the crude product in MTBE (500 mL) to remove copper residues, followed by filtration and solvent evaporation . Recrystallization from ethanol-water mixtures enhances purity to >98%, as confirmed by HPLC .

Spectroscopic Data

-

¹H NMR (400 MHz, Methanol-d₄): δ 8.04–8.00 (m, 1H, Ar-H), 7.59–7.56 (m, 1H, Ar-H), 7.08–7.03 (m, 1H, Ar-H) .

-

IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-F bend) .

Industrial Applications and Case Studies

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and antiviral agents. Its iodine moiety enables radioisotope labeling for imaging applications .

Catalysis and Materials Science

In gold-catalyzed reactions, the compound facilitates the synthesis of 4H-benzo[d] oxazines, demonstrating its versatility in heterocycle formation .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products:

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of benzoic acid derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Fluoro-5-iodobenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in electron transfer dissociation (ETD) for mass spectrometry

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of potential therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluoro-5-iodobenzoic acid involves its reactivity due to the presence of both fluorine and iodine atoms. These halogens influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoic Acids

2-Chloro-5-iodobenzoic Acid (CAS: 19094-56-5)

- Molecular Formula : C₇H₄ClIO₂.

- Key Differences: Substituent Effects: The chloro group at the 2nd position is less electronegative than fluorine, reducing electron-withdrawing effects. This may lower acidity compared to the fluoro analogue. Applications: Primarily used in pharmaceutical intermediates, similar to its fluoro counterpart .

2-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS: 115029-23-7)

- Molecular Formula : C₈H₄F₄O₂.

- Key Differences :

- Substituent Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and bulky, increasing acidity and altering solubility (likely more lipophilic than the iodo analogue).

- Applications : Used in organic synthesis intermediates, particularly where enhanced steric and electronic effects are required .

2-Hydroxy-5-iodobenzoic Acid (CAS: 119-30-2)

- Molecular Formula : C₇H₅IO₃.

- Key Differences :

- Substituent Effects : The hydroxyl (-OH) group at the 2nd position increases hydrogen bonding capacity and acidity (pKa ~2.5 vs. ~2.8 for 2-fluoro-5-iodobenzoic acid).

- Applications : Utilized in dye synthesis and as a chelating agent, differing from the fluoro derivative’s role in medicinal chemistry .

Functional Group Variants

2-Fluoro-5-iodobenzonitrile

- Molecular Formula : C₇H₃FIN.

- Key Differences :

2-Fluoro-5-iodobenzaldehyde (CAS: Unavailable)

- Molecular Formula : C₇H₄FIO.

- Key Differences :

Bioactive Analogues

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS: 1001346-91-3)

- Molecular Formula: C₈H₇FNO₃.

- Applications: Investigated for biological activity in drug development, particularly targeting enzymes or receptors .

Comparative Data Table

Key Research Findings

Ortholithiation Reactivity : this compound undergoes directed ortholithiation at the 4th position due to the electron-withdrawing fluorine and iodine substituents, a behavior shared with 2,6-difluoro-4-iodobenzoic acid but distinct from chloro analogues .

Biological Activity : The fluoro and iodo substituents enhance metabolic stability compared to hydroxyl or methoxy variants, making the compound suitable for in vivo studies .

Biological Activity

2-Fluoro-5-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article reviews its antibacterial properties, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and antibiofilm activities, particularly against pathogenic strains such as Vibrio harveyi and Vibrio parahaemolyticus. These properties are essential in combating infections, especially in aquaculture and food preservation contexts.

Antibacterial Properties

A study highlighted that this compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 100 µg/mL against planktonic cells, effectively inhibiting biofilm formation in a dose-dependent manner. The compound's ability to disrupt biofilm-associated virulence factors such as motility and hydrophobicity further underscores its potential as an antibacterial agent .

Comparative Biological Activity Data

The following table summarizes the antibacterial efficacy of various compounds, including this compound:

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 24.1 |

| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |

| 4-Iodophenylboronic acid | 200 | 62.1 |

| Control (No treatment) | >500 | 0 |

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of key virulence factors in bacteria. This includes the disruption of biofilm formation and interference with bacterial motility, which are critical for the establishment of infections. The compound's halogenated structure likely contributes to its interaction with bacterial membranes and metabolic pathways .

Case Studies

Case Study 1: Aquaculture Application

In a practical application within aquaculture, the use of this compound was evaluated for its effectiveness in preventing biofilm formation on marine food products such as shrimp. The results indicated a significant reduction in biofilm presence, suggesting its utility as a preservative agent to enhance food safety and shelf life .

Case Study 2: Cancer Research

While primarily studied for its antibacterial properties, derivatives of benzoic acids including halogenated variants have shown promise in cancer research due to their ability to interact with anti-apoptotic proteins like Mcl-1 and Bfl-1. These interactions could lead to novel therapeutic strategies targeting cancer cell survival pathways .

Properties

IUPAC Name |

2-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNJHBNTHVHALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381195 | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124700-41-0 | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124700-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.